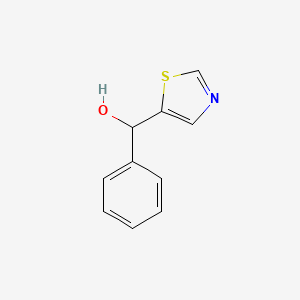

Phenyl(1,3-thiazol-5-yl)methanol

Description

Significance of 1,3-Thiazole Heterocycles in Contemporary Chemical Research

The 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a crucial scaffold in a vast array of biologically active molecules. rsc.orgresearchgate.net Its unique structural and electronic properties make it a versatile building block in the design and synthesis of new chemical entities. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.netnih.gov This has led to their incorporation into numerous clinically approved drugs, such as the antiretroviral ritonavir (B1064) and the anti-inflammatory meloxicam. rsc.org The adaptability of the thiazole (B1198619) nucleus allows for diverse chemical modifications, making it a continued focus of research for the development of novel therapeutic agents. nih.gov

Structural Framework and Nomenclature of Phenyl(1,3-thiazol-5-yl)methanol

The systematic IUPAC name for the compound of focus is Phenyl(1,3-thiazol-5-yl)methanol. Its structure consists of a central 1,3-thiazole ring. A phenyl group is attached to the carbon at position 2 of the thiazole ring, and a methanol (B129727) group (-CH2OH) is bonded to the carbon at position 5.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | Phenyl(1,3-thiazol-5-yl)methanol |

| Molecular Formula | C10H9NOS |

| InChI | InChI=1S/C10H9NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 |

| InChIKey | RTGLBURQTRPWRA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=C(S2)CO |

Data sourced from PubChem. uni.lu

Overview of Prior Academic Investigations Involving Phenyl(1,3-thiazol-5-yl)methanol and Analogous Structures

Academic research has explored various facets of thiazole derivatives, including their synthesis and potential applications. While specific in-depth studies on Phenyl(1,3-thiazol-5-yl)methanol are not extensively documented in publicly available literature, research on analogous structures provides valuable insights. For instance, the synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) has been described, involving the reduction of the corresponding ethyl ester. chemicalbook.com This suggests a potential synthetic route for Phenyl(1,3-thiazol-5-yl)methanol.

Furthermore, studies on other 1,3-thiazole derivatives highlight their significance. Research has been conducted on the synthesis and antifungal activity of various 4-phenyl-1,3-thiazole derivatives. nih.gov The synthesis of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines has also been reported, with these compounds exhibiting antibacterial properties. nih.gov These investigations into structurally related compounds underscore the continued interest in the chemical and biological properties of the thiazole scaffold.

Research Scope and Objectives for Comprehensive Investigation of Phenyl(1,3-thiazol-5-yl)methanol

A comprehensive investigation into Phenyl(1,3-thiazol-5-yl)methanol would aim to fully characterize its chemical and physical properties. Key objectives of such research would include:

Development and optimization of synthetic routes: Establishing efficient and scalable methods for the synthesis of Phenyl(1,3-thiazol-5-yl)methanol. This would likely involve exploring variations of established thiazole synthesis methods, such as the Hantzsch thiazole synthesis.

Thorough spectroscopic and crystallographic analysis: Complete characterization of the compound using techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and stereochemistry.

Exploration of its reactivity: Investigating the chemical reactivity of the hydroxyl and thiazole moieties to understand its potential as an intermediate in the synthesis of more complex molecules.

Computational modeling: Employing theoretical calculations to understand the electronic structure, conformation, and potential intermolecular interactions of the molecule.

This foundational research would provide a solid basis for any future exploration of its potential applications in materials science or medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

phenyl(1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-10(9-6-11-7-13-9)8-4-2-1-3-5-8/h1-7,10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRHMLMGHIYYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Phenyl 1,3 Thiazol 5 Yl Methanol

Established Synthetic Routes for the Preparation of Phenyl(1,3-thiazol-5-yl)methanol

The synthesis of Phenyl(1,3-thiazol-5-yl)methanol can be achieved through several strategic routes, primarily involving the initial construction of the phenyl-substituted thiazole (B1198619) ring followed by modification of a substituent at the 5-position.

Hantzsch Thiazole Synthesis Approaches and Mechanistic Considerations

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. researchgate.net This method involves the condensation reaction between an α-haloketone and a thioamide. researchgate.netsigmaaldrich.com For the specific synthesis of a 2-phenyl-1,3-thiazole core, thiobenzamide (B147508) is a common starting material.

The mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate via an SN2 reaction. sigmaaldrich.com This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step leads to the formation of the aromatic thiazole ring. sigmaaldrich.com The driving force for the reaction is the formation of the stable, aromatic thiazole product. sigmaaldrich.com For obtaining a 5-substituted product like Phenyl(1,3-thiazol-5-yl)methanol, a suitably substituted α-haloketone is required. For instance, the reaction of 1-chloro-3-hydroxy-1-phenylacetone with thioformamide (B92385) could theoretically yield the target compound. In a related synthesis, 2,5-disubstituted thiazole derivatives are prepared by reacting an α-bromocarbonyl compound with a thiocarbonyl compound, such as thiocarbamide. nih.gov

Reduction Strategies for Precursor Compounds (e.g., Carboxylates)

A highly effective and widely used method for preparing Phenyl(1,3-thiazol-5-yl)methanol involves the reduction of a corresponding precursor at the C5 position, most commonly a carboxylate ester. The reduction of an ethyl or methyl ester of 2-phenyl-1,3-thiazole-5-carboxylic acid to the desired primary alcohol is a key transformation.

Powerful reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a prominent reagent for this purpose. In a typical procedure, the thiazole ester is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (B95107) (THF), and treated with LiAlH₄ at a reduced temperature (e.g., 0 °C). chemicalbook.comacs.org The reaction proceeds under an inert atmosphere to prevent the quenching of the highly reactive hydride reagent. After the reduction is complete, the reaction is carefully quenched with water and the product alcohol is isolated. chemicalbook.com A study on a related (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) reported a yield of 85.1% for this reduction step. chemicalbook.com

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄) | THF | 0 °C, 1.5 h, Argon atm. | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | 85.1% chemicalbook.com |

| Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | Lithium aluminum hydride (LiAlH₄) | THF | - | (5-Aryl-1-phenyl-1H-pyrazol-3-yl)methanol | - acs.org |

Cyclization and Functionalization Techniques for Thiazole Core Formation

Beyond the classic Hantzsch synthesis, modern organic chemistry offers several advanced cyclization techniques for constructing the thiazole core. One notable method is a copper(I)-catalyzed three-component cyclization. This approach brings together thioamides, ynals, and alcohols in a one-pot reaction to generate highly functionalized thiazoles, forming C-S, C-N, and C-O bonds with good regioselectivity and functional group tolerance.

Another strategy involves the treatment of N,N-diformylaminomethyl aryl ketones with Lawesson's reagent or phosphorus pentasulfide, which provides a route to 5-arylthiazoles. nih.gov Additionally, domino alkylation-cyclization reactions of propargyl bromides with thioureas, often accelerated by microwave irradiation, can rapidly produce 2-aminothiazole (B372263) derivatives. nih.gov These methods highlight the versatility available to chemists for assembling the central thiazole ring structure.

Optimization of Reaction Conditions and Catalyst Systems

Catalyst selection is also critical. Copper catalysts are employed in several thiazole syntheses, including direct C-H arylation and multicomponent cyclizations. nih.gov The choice of base, such as potassium hydroxide (B78521) (KOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can also direct the course of cyclization reactions. nih.gov Optimization studies often involve screening different catalysts, catalyst loadings, solvents, temperatures, and reaction times to identify the most effective combination for a specific transformation.

Derivatization Strategies of Phenyl(1,3-thiazol-5-yl)methanol and its Thiazole Nucleus

The reactivity of Phenyl(1,3-thiazol-5-yl)methanol is centered around its primary hydroxymethyl group and the aromatic thiazole nucleus.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at the C5 position of the thiazole ring is a versatile handle for a wide range of chemical transformations. As a primary alcohol, it can undergo several canonical reactions.

Oxidation: The hydroxymethyl group can be oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. For instance, selective oxidation to the aldehyde, 2-phenyl-1,3-thiazole-5-carbaldehyde, can be achieved using mild reagents like 2-iodoxybenzoic acid (IBX) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org Stronger oxidizing agents, like potassium permanganate, would typically lead to the formation of 2-phenyl-1,3-thiazole-5-carboxylic acid.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This opens the door to introducing a variety of other functional groups. For example, the synthesis of (2-phenyl-1,3-thiazol-5-yl)methanamine (B1349123) likely proceeds through such a pathway, possibly involving the conversion of the alcohol to a halide followed by reaction with an ammonia (B1221849) source, or via reductive amination of the intermediate aldehyde. sigmaaldrich.com

Esterification and Etherification: Standard esterification reactions with carboxylic acids or their derivatives (e.g., acyl chlorides) can be used to form esters. Similarly, etherification can be performed to introduce different alkyl or aryl groups.

| Reaction Type | Reagent(s) | Product |

| Oxidation | 2-Iodoxybenzoic acid (IBX) | 2-Phenyl-1,3-thiazole-5-carbaldehyde acs.org |

| Oxidation | Potassium permanganate | 2-Phenyl-1,3-thiazole-5-carboxylic acid |

| Substitution (hypothetical) | 1. Thionyl chloride; 2. Ammonia | (2-Phenyl-1,3-thiazol-5-yl)methanamine sigmaaldrich.com |

Substituent Modifications on the Phenyl Ring

Research into structure-activity relationships has led to the synthesis of numerous derivatives with varied substituents on the phenyl group. For instance, the placement of fluoro-, chloro-, bromo-, methyl-, or methoxy- groups, particularly at the ortho position of the phenyl ring, has been explored in the context of developing dual enzyme inhibitors. nih.gov Conversely, modifications at the meta and para positions with the same groups have been shown to result in a decrease in inhibitory potency towards certain enzymes like fatty acid amide hydrolase (FAAH). nih.gov

The introduction of strongly electron-withdrawing groups, such as a nitro group, at the para position has also been investigated to understand their electronic effects on the molecule's properties and stability. nih.gov The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role. Studies on related thiazole derivatives have shown that electron-withdrawing groups like chloro (Cl), bromo (Br), and fluoro (F) on the phenyl ring can enhance biological activity in certain contexts. mdpi.com In contrast, the presence of electron-donating groups like a methoxy (B1213986) (-OCH3) group has also been found to be beneficial for activity in other cases. nih.gov

This targeted modification of the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, which is a critical strategy in medicinal chemistry and materials science.

Structural Modifications and Analog Design at the Thiazole Ring

The thiazole ring is a cornerstone of the molecule's structure and offers multiple avenues for modification and analog design. These modifications can range from simple substitution on the ring to the construction of more complex, fused heterocyclic systems.

A common modification involves the introduction of substituents at the C4 position of the thiazole ring. For example, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol has been synthesized from its corresponding ethyl ester via reduction with lithium aluminum hydride, demonstrating a straightforward method to introduce an alkyl group to the thiazole core. chemicalbook.com

Furthermore, the thiazole ring can be constructed as part of a larger synthetic scheme, allowing for diverse substitutions. The Hantzsch thiazole synthesis, a classic method involving the cyclization of α-haloketones with thioamides, remains a fundamental approach. More contemporary methods have expanded the scope of accessible analogs. For instance, a series of 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines has been synthesized, where the thiazole ring itself is formed by the reaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide or benzenecarbothioamide. nih.gov This approach embeds the core phenyl-thiazole structure within a larger, more complex molecular framework.

Scientists have also explored the creation of molecules containing multiple thiazole units, such as di-, tri-, and tetrathiazole moieties, through reactions of bromo-acetyl-thiazole derivatives with various heterocyclic amines and thiosemicarbazones. mdpi.com These complex structures open up new possibilities for exploring the chemical space around the core thiazole scaffold.

Table 1: Examples of Structural Modifications at the Thiazole Ring

| Starting Material | Reagent(s) | Modification/Analog | Reference |

|---|---|---|---|

| Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | Lithium aluminum hydride | Introduction of a methyl group at C4: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | chemicalbook.com |

| 1-(4-(Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | Thiocarbamide | Formation of a 2-aminothiazole ring | nih.gov |

Reactivity and Chemical Properties in Synthetic Pathways

Phenyl(1,3-thiazol-5-yl)methanol exhibits characteristic reactivity patterns associated with its hydroxymethyl group and the thiazole ring, making it a valuable intermediate in various synthetic transformations.

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol functionality, the hydroxymethyl group (-CH2OH), is readily susceptible to oxidation. Standard oxidizing agents can be employed to convert this group into either an aldehyde or a carboxylic acid, providing a gateway to a wide range of further derivatizations.

An interesting and somewhat unusual oxidation has been observed for related aryl(thiazol-2-yl)methanols. researchgate.net Treatment of these compounds with sulfuric acid in a dimethoxyethane-water mixture at elevated temperatures resulted in the formation of the corresponding ketone. researchgate.net This transformation is proposed to proceed through a thiazoline (B8809763) intermediate, which is then oxidized to the ketone, with the reaction yield improving in the presence of oxygen. researchgate.net

Table 2: Oxidation Reactions of Thiazolylmethanols

| Substrate | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Phenyl(1,3-thiazol-5-yl)methanol | Standard oxidizing agents (e.g., KMnO4) | Phenyl(1,3-thiazol-5-yl)carbaldehyde or 1,3-Thiazol-5-yl(phenyl)methanoic acid |

Condensation Reactions

The functional groups of Phenyl(1,3-thiazol-5-yl)methanol and its derivatives can participate in various condensation reactions, leading to the formation of larger, more complex molecules. These reactions are crucial for building molecular diversity from the core thiazole structure.

For example, derivatives containing acid hydrazide functionalities can undergo condensation with aromatic aldehydes to yield hydrazone-type compounds. nih.gov Similarly, acyl derivatives can react with diamines, such as benzene-1,2-diamine, to form condensation products like 1-(4-(1-((2-aminophenyl)iminoethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov Another important class of condensation reactions is the Claisen-Schmidt condensation, which has been used to synthesize thiazole-based chalcones from acetyl-thiazole derivatives and various aromatic aldehydes. mdpi.com These reactions highlight the utility of the thiazole scaffold in constructing elaborate molecular architectures.

Nucleophilic and Electrophilic Substitution Patterns of the Thiazole Ring

The thiazole ring possesses a distinct electronic character that governs its reactivity towards electrophiles and nucleophiles. Electrophilic substitution reactions can occur on the thiazole ring, although the specific sites and conditions depend on the existing substituents.

The susceptibility of the thiazole ring to nucleophilic substitution is particularly noteworthy. The presence of electron-withdrawing groups on the ring can enhance its electrophilicity, making it more prone to nucleophilic attack. For example, it has been noted that such groups increase the electrophilicity at the C5 position, facilitating nucleophilic substitution at this site. This is supported by studies on the reactivity of 4-tosyl-2-phenyl-5-chloro-1,3-thiazole, which readily reacts with a variety of nitrogen, oxygen, and sulfur nucleophiles, demonstrating the feasibility of substitution at the C5 position. documentsdelivered.com The reactivity of the different positions on the thiazole ring is a key consideration in the design of synthetic routes for novel analogs.

Spectroscopic and Structural Elucidation of Phenyl 1,3 Thiazol 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the precise connectivity and chemical environment of each atom in Phenyl(1,3-thiazol-5-yl)methanol and its derivatives can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Signal Assignment

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In Phenyl(1,3-thiazol-5-yl)methanol, distinct signals are expected for the protons of the phenyl ring, the thiazole (B1198619) ring, and the hydroxymethyl group.

The aromatic protons of the phenyl group typically resonate in the downfield region of the spectrum, generally between δ 7.2 and 7.8 ppm. The exact chemical shifts and multiplicity of these signals depend on the substitution pattern of the phenyl ring in various derivatives. The single proton on the thiazole ring (H4) is also found in the aromatic region. For instance, in a related derivative, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the thiazole proton resonates as a triplet at 6.69 ppm. mdpi.com

The methine proton of the hydroxymethyl group (-CH(OH)-) gives a characteristic signal, often a singlet or a doublet if coupled to the hydroxyl proton. For example, in various phenylmethanol derivatives, this proton appears as a singlet around δ 5.8-5.9 ppm. rsc.org The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. It can be identified by its disappearance upon D₂O exchange.

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity | Notes |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.80 | Multiplet (m) | Chemical shifts are influenced by substituents on the phenyl ring. rsc.org |

| Thiazole-H | ~6.70 - 7.40 | Singlet (s) or Triplet (t) | The precise shift depends on the substituents on the thiazole ring. mdpi.com |

| Methine-CH(OH) | ~5.80 - 5.90 | Singlet (s) or Doublet (d) | Couples with the hydroxyl proton if exchange is slow. rsc.org |

| Hydroxyl-OH | Variable | Broad Singlet (br s) | Position is solvent and concentration dependent; exchangeable with D₂O. rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The signals in a ¹³C NMR spectrum are typically sharp singlets (in a proton-decoupled spectrum), with chemical shifts that are highly sensitive to the electronic environment of the carbon atom.

For Phenyl(1,3-thiazol-5-yl)methanol, the phenyl carbons resonate in the aromatic region, typically between δ 126 and 144 ppm. rsc.org The carbon atoms of the thiazole ring also appear in the downfield region, with their specific shifts being diagnostic of the substitution pattern. For example, in benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the thiazole carbons are observed at δ 160.02, 148.75, and 107.78 ppm. mdpi.com The carbon of the hydroxymethyl group (-CH(OH)-) is found in the aliphatic region, typically around δ 60-76 ppm. rsc.org

| Carbon Assignment | Typical Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| Phenyl-C (quaternary) | ~143 - 144 | The carbon atom attached to the thiazole ring. rsc.org |

| Phenyl-C (CH) | ~126 - 129 | Multiple signals are observed for the different phenyl carbons. rsc.org |

| Thiazole-C | ~107 - 160 | Shifts are highly dependent on the specific carbon (C2, C4, C5) and substituents. mdpi.com |

| Methine-C(OH) | ~60 - 77 | The carbinol carbon signal. rsc.org |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two to three bonds away (HMBC). These experiments are crucial for unambiguously assigning the signals of the thiazole and phenyl rings, especially in complex derivatives.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of Functional Groups and Molecular Vibrations

The IR spectrum of Phenyl(1,3-thiazol-5-yl)methanol and its derivatives displays several characteristic absorption bands that confirm the presence of key functional groups.

A prominent and broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the alcohol appears as a strong band in the fingerprint region, typically around 1050-1250 cm⁻¹. mdpi.com

Aromatic C-H stretching vibrations from the phenyl and thiazole rings are usually seen as a group of weaker bands just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to several absorptions in the 1400-1650 cm⁻¹ region. mdpi.com Additionally, vibrations associated with the thiazole ring, such as C-S and C-N stretches, can be found in the fingerprint region, typically between 650 and 750 cm⁻¹.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

For Phenyl(1,3-thiazol-5-yl)methanol, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), can be used to determine the precise molecular weight. rsc.org This allows for the confirmation of the molecular formula (C₁₀H₉NOS). The analysis of isotopic patterns can further confirm the presence of sulfur in the molecule.

While detailed fragmentation studies are specific to the instrument and conditions used, electron ionization (EI-MS) would likely show a prominent molecular ion peak (M⁺). Subsequent fragmentation could involve the loss of a hydroxyl radical (•OH), water (H₂O), or cleavage of the bond between the phenyl and thiazole-methanol moieties, providing further structural evidence. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of Phenyl(1,3-thiazol-5-yl)methanol and its derivatives. This technique provides mass measurements with high accuracy, allowing for the confident assignment of a molecular formula. For instance, the HRMS data for various thiazole derivatives confirms their proposed structures by matching the calculated mass with the experimentally observed mass. nih.gov In the analysis of novel thiazole-based compounds, HRMS is routinely used to confirm the identity of synthesized molecules. nih.govnih.gov

Below is a table showcasing HRMS data for representative thiazole derivatives:

| Compound | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ | Reference |

| 4-([1,1′-Biphenyl]-4-yl)-2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)thiazole | C₂₄H₂₁N₃O₂S₂ | 448.1148 | 448.1159 | nih.gov |

| 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl)thiazole | C₁₈H₁₆ClN₃O₂S₂ | 406.0445 | 406.0448 | nih.gov |

This high level of accuracy in mass determination provides unequivocal evidence for the elemental makeup of the synthesized compounds.

LC-MS and ESI-MS Techniques for Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful techniques for determining the molecular weight of Phenyl(1,3-thiazol-5-yl)methanol and its derivatives. LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it suitable for analyzing complex mixtures and confirming the molecular weight of individual components. sciex.com ESI-MS is a soft ionization technique that allows for the analysis of thermally labile and high molecular weight compounds, providing the molecular ion peak which is crucial for molecular weight determination. sapub.org

The analysis of thiazole derivatives by LC-MS/MS can sometimes be challenging due to their polar nature and poor fragmentation efficiency. sciex.com However, techniques like differential mobility spectrometry (DMS) can be coupled with LC-MS/MS to enhance selectivity and reduce chemical noise, enabling confident detection at low levels. sciex.com

Fragmentation Pathway Analysis

The study of fragmentation pathways in mass spectrometry provides valuable structural information about Phenyl(1,3-thiazol-5-yl)methanol and its derivatives. Upon ionization, molecules break apart in a predictable manner, and the resulting fragment ions are characteristic of the original structure.

For thiazole-containing compounds, fragmentation often involves the cleavage of the thiazole ring and the loss of side chains. sapub.orgresearchgate.net The pyrimidine (B1678525) ring, when present in conjunction with a thiazole ring, has been observed to be more stable during fragmentation. sapub.org The fragmentation of some five-membered mesoionic systems containing a 1,3-thiazole ring has been shown to involve deep-seated decomposition into small, stable ions, influenced by peripheral heteroatoms and exocyclic substituents. capes.gov.br

A common fragmentation pattern observed for some 5-(4-alkylphenyl)-2-amino-thiazole derivatives involves the initial loss of side groups followed by cleavage of the thiazole ring, leading to characteristic fragment ions. researchgate.net For example, the mass spectrum of a thiazole derivative with a molecular ion at m/z 481 showed fragmentation involving the loss of an NH₂ group, followed by an OH radical, and subsequent opening of the thiazole ring with the release of acetylene. researchgate.net

Other Analytical Techniques for Structural Confirmation

Beyond mass spectrometry, other analytical techniques are crucial for the unambiguous structural confirmation of Phenyl(1,3-thiazol-5-yl)methanol and its derivatives.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula and verify the stoichiometry of the synthesized molecule. The experimentally determined percentages are compared with the calculated values for the proposed structure. mdpi.comresearchgate.net This technique is often used in conjunction with HRMS to provide comprehensive evidence of a compound's composition. nih.govnih.gov For many newly synthesized nitrogen and sulfur-containing heterocyclic compounds, elemental analysis is a standard characterization method to confirm their purity and composition. mdpi.com

The following table presents elemental analysis data for a representative nitrogen- and sulfur-containing heterocycle:

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| (E)-4-(4-Flourobenzylideneamino)-5-(1H-indol-2-yl)-2H-1,2,4-triazole-3(4H)-thione | C₁₇H₁₃N₅S | C, 63.93; H, 4.10; N, 21.93; S, 10.04 | C, 63.63; H, 3.95; N, 21.99; S, 10.15 | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

For instance, the single-crystal X-ray diffraction analysis of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one provided the first proof of the molecular structure of this class of 5-arylimino-1,3,4-thiadiazole regioisomers. mdpi.com Similarly, the molecular structure of 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(p-tolyl)thiazole was confirmed by a single-crystal X-ray diffraction study. nih.gov In the case of [2-(biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, X-ray analysis revealed the dihedral angle between the thiazole-phenyl unit and the outer phenyl ring to be 39.9 (5)°. nih.gov

The data obtained from X-ray crystallography is often presented in tables detailing crystallographic parameters. Below is an example of the type of data generated, although specific values for Phenyl(1,3-thiazol-5-yl)methanol itself are not provided in the search results.

Computational and Theoretical Investigations of Phenyl 1,3 Thiazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Phenyl(1,3-thiazol-5-yl)methanol, these calculations can elucidate its electronic characteristics and conformational preferences, which are key determinants of its reactivity and biological function.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on thiazole (B1198619) derivatives, which are structurally related to Phenyl(1,3-thiazol-5-yl)methanol, have been performed to determine various electronic properties. christuniversity.inresearchgate.net These calculations typically employ methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G**. christuniversity.inespublisher.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. espublisher.comresearchgate.net For thiazole derivatives, the HOMO is often distributed over the thiazole and phenyl rings, while the LUMO's location can vary depending on the specific substituents. mdpi.com The energy gap for similar compounds has been found to be around 3.88 eV, suggesting good kinetic stability. espublisher.com

Other important electronic properties calculated using DFT include the molecular electrostatic potential (MEP), which helps in identifying sites for electrophilic and nucleophilic attack, and parameters like electronegativity, chemical hardness, and softness. researchgate.netacarindex.com Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and the stability arising from hyperconjugative interactions within the molecule. christuniversity.innih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Thiazole Derivatives

| Parameter | Description | Typical Calculated Values for Related Compounds |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.5 eV researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~3.88 to 4.5 eV researchgate.netespublisher.com |

| Dipole Moment (μ) | Measure of the molecule's overall polarity | Varies with conformation |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~1.94 eV espublisher.com |

Note: The values presented are representative and derived from studies on various thiazole derivatives. Specific values for Phenyl(1,3-thiazol-5-yl)methanol would require dedicated calculations.

Theoretical studies on similar phenyl-thiazole structures have involved varying selected torsion angles in a stepwise manner (e.g., by 10°) and calculating the molecular energy profile to identify the lowest-energy conformation. nih.gov For instance, in a related molecule, the phenyl ring was found to be inclined relative to the thiazole moiety, and the orientation of a side chain was shown to exist in distinct torsional conformers. mdpi.com Such analyses reveal the most stable spatial arrangement of the atoms, which is crucial for how the molecule interacts with its biological environment. The presence of intramolecular hydrogen bonds can also play a significant role in stabilizing certain conformations.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as Phenyl(1,3-thiazol-5-yl)methanol, might interact with a biological macromolecule, typically a protein.

Molecular docking simulations place the ligand into the binding site of a target protein to predict its preferred orientation and interaction patterns. For compounds containing thiazole and phenyl rings, these interactions commonly include:

Hydrogen Bonding: The hydroxyl group (-CH₂OH) and the nitrogen atom in the thiazole ring of Phenyl(1,3-thiazol-5-yl)methanol can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions: The phenyl group provides a large hydrophobic surface that can interact favorably with nonpolar residues in the binding pocket. nih.gov

π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

These simulations can provide a detailed three-dimensional view of the ligand-protein complex, highlighting the specific residues involved in binding. researchgate.net

Table 2: Potential Ligand-Protein Interactions for Phenyl(1,3-thiazol-5-yl)methanol

| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Hydroxymethyl group (-OH) | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Thiazole Nitrogen | Asn, Gln, His, Ser |

| Hydrophobic Interactions | Phenyl Ring | Ala, Val, Leu, Ile, Met |

| π-π Stacking | Phenyl Ring, Thiazole Ring | Phe, Tyr, Trp |

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, which is often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.govnih.gov Lower binding energy scores generally indicate a more stable ligand-protein complex and a higher predicted affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an observed activity.

For a series of derivatives of Phenyl(1,3-thiazol-5-yl)methanol, a QSAR study would involve synthesizing or computationally generating a set of analogues with varied substituents on the phenyl or thiazole rings. The biological activity of these compounds would then be measured experimentally. Subsequently, various molecular descriptors would be calculated for each compound, including:

Electronic Descriptors: Such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents.

Hydrophobic Descriptors: Like the partition coefficient (logP), which measures the compound's lipophilicity.

Steric Descriptors: Related to the size and shape of the molecule.

By applying statistical methods, a QSAR model can be developed to predict the activity of new, untested derivatives. This allows for the rational design of more potent compounds by identifying the structural features that are most important for the desired biological effect. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering insights that are complementary to static docking studies.

MD simulations are used to assess the stability of the ligand-receptor complex over time. For thiazole derivatives, these simulations have been employed to verify stable binding within the active site of target proteins. nih.govacs.org The stability of a complex between a 2-amino thiazole derivative and the Aurora kinase 1MQ4 was confirmed through a 100-nanosecond MD simulation, analyzing metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds. nih.govacs.org

Molecular docking studies, which precede MD simulations, reveal specific interactions that contribute to complex stability. The thiazole ring itself is often crucial for binding. nih.gov For instance, in a study of tubulin polymerization inhibitors, the sulfur atom of the thiazole moiety formed a noncovalent bond with the amino acid residue AsnA101, while the aromatic thiazole ring formed an arene-H bond with LeuB248, significantly enhancing the stability of the ligand-receptor complex. nih.gov The stability of such complexes is often quantified by the free binding energy, with values like -14.50 kcal/mol indicating a very stable interaction. nih.gov Both π-π stacking and hydrogen bond interactions have been noted as significant contributors to stabilizing the conformation of ligand-protein complexes involving thiazole derivatives. rsc.org

In Silico ADME/Tox Predictions

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. derpharmachemica.com These theoretical predictions help to identify potential liabilities of a compound before resource-intensive experimental studies are undertaken.

For Phenyl(1,3-thiazol-5-yl)methanol and related thiazole compounds, various ADME parameters have been predicted using computational tools. uni.lu These predictions are based on the molecule's structure and physicochemical properties. Key predicted parameters include lipophilicity (LogP), water solubility (LogS), human intestinal absorption (HIA), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration. derpharmachemica.comnih.gov

Studies on various thiazole derivatives show that they generally exhibit drug-like properties. nih.govresearchgate.net For example, a series of new heterocycles linked to a thiazole core were evaluated, and their physicochemical properties were calculated. nih.gov In another study, all tested 1,3,4-thiadiazole (B1197879) derivatives were predicted to be potential orally bioavailable drug-like molecules. nih.gov It is important to note that while some models predict no BBB permeability for certain derivatives, others may show potential for crossing it, which is a critical consideration depending on the desired therapeutic target. researchgate.net The topological polar surface area (TPSA) is another key parameter, with a value less than 140 Ų being essential for good drug absorption. researchgate.net

Table 2: Predicted Theoretical ADME/Physicochemical Parameters for Thiazole Derivatives

| Parameter | Description | Typical Predicted Range/Value for Thiazole Derivatives | Reference |

|---|---|---|---|

| Molecular Weight (MW) | The mass of a molecule. | < 500 g/mol | nih.gov |

| LogP | The logarithm of the partition coefficient between n-octanol and water; a measure of lipophilicity. | < 5 | nih.govfrontiersin.org |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; predicts drug transport properties. | 70.42 - 96.01 Ų | nih.govresearchgate.net |

| Hydrogen Bond Donors (nOHNH) | Number of hydrogen atoms attached to nitrogen or oxygen. | < 5 | nih.gov |

| Hydrogen Bond Acceptors (nON) | Number of nitrogen or oxygen atoms. | < 10 | nih.gov |

| Human Intestinal Absorption (HIA) | Percentage of a drug absorbed through the human intestine. | High | nih.govresearchgate.net |

| Caco-2 Permeability | A model for predicting intestinal drug absorption. | High | frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Ability of a compound to cross the BBB. | Generally predicted to be non-permeable | nih.govresearchgate.net |

This table summarizes key in silico ADME and physicochemical parameters commonly predicted for thiazole derivatives, providing insights into their potential drug-like properties.

Investigation of Biological Activities and Underlying Mechanisms of Phenyl 1,3 Thiazol 5 Yl Methanol Derivatives

Antimicrobial Activity Research

Derivatives of thiazole (B1198619) are recognized for their potential as antimicrobial agents, with research demonstrating activity against a variety of pathogens. nih.gov The incorporation of a thiazole moiety is a common strategy in the development of new antibacterial and antifungal drugs. nih.govnih.gov

Antibacterial Studies against Gram-Positive and Gram-Negative Strains

Thiazole derivatives have shown considerable antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

A series of 2-phenylacetamido-thiazole derivatives were synthesized and screened against two Gram-positive strains, Bacillus subtilis and Staphylococcus aureus, and two Gram-negative strains, Escherichia coli and Pseudomonas aeruginosa. One of the most active compounds demonstrated favorable Minimum Inhibitory Concentration (MIC) values, ranging from 1.56 to 6.25 μg/mL across all tested bacteria. nih.gov Similarly, newly synthesized thiazole Schiff bases were evaluated against several bacterial strains, with some compounds showing a better antibacterial effect than the reference drug kanamycin (B1662678) B against E. coli. nih.gov

Another study focused on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives. These compounds, which combine thiazole and sulfonamide groups, displayed potent antibacterial activity against multiple Gram-negative and Gram-positive bacteria. rsc.org Notably, the isopropyl substituted derivative exhibited a low MIC of 3.9 μg mL−1 against S. aureus and Achromobacter xylosoxidans. rsc.org

Further research into heteroaryl(aryl) thiazole derivatives revealed moderate to good antibacterial activity, with MICs ranging from 0.17 to >3.75 mg/mL. nih.gov Phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety also showed excellent antibacterial activity against the plant pathogen Ralstonia solanacearum, with one compound recording an EC50 value of 2.23 μg/mL, significantly superior to the commercial agent Thiodiazole copper (EC50 = 52.01 μg/mL). mdpi.com

In an investigation of N-[(4E)-4-(2-arylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide derivatives, one compound exhibited significant antibacterial activity against B. subtilis and E. coli. derpharmachemica.com Additionally, a series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were found to be potent antibacterial agents, with the most active compound showing MIC values in the range of 10.7–21.4 μmol mL−1 × 10−2. rsc.org

Table 1: Antibacterial Activity of Selected Phenyl(1,3-thiazol-5-yl)methanol Derivatives

| Compound Class | Bacterial Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 2-Phenylacetamido-thiazole derivative | B. subtilis, S. aureus, E. coli, P. aeruginosa | 1.56 - 6.25 µg/mL | nih.gov |

| N-(...)-5-phenylthiazol-2-yl)benzenesulfonamide | S. aureus, A. xylosoxidans | 3.9 µg/mL | rsc.org |

| Phenylthiazole-1,3,4-thiadiazole thione | R. solanacearum | 2.23 µg/mL | mdpi.com |

| Heteroaryl(aryl) thiazole derivatives | Various bacteria | 0.17 to >3.75 mg/mL | nih.gov |

Antifungal Investigations against Yeast and Filamentous Fungi

The antifungal potential of thiazole derivatives has been explored against various yeasts and filamentous fungi. nih.gov Bisthiazole derivatives, for instance, have exhibited moderate antifungal activity against Candida albicans. nih.gov In another study, certain bisthiazolyl hydrazones showed potent activity against Aspergillus fumigatus. One such compound was four times more potent (MIC 0.03 µg/mL) than the reference drug amphotericin B (MIC 0.12 µg/mL). nih.gov

A compound identified as (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), or 31C, demonstrated high in vitro antifungal activity against a range of pathogenic fungi including Candida, Aspergillus, Cryptococcus, and dermatophytes. nih.gov This compound was also found to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of C. albicans. nih.gov

Research on phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety revealed excellent antifungal activity against the plant pathogen Sclerotinia sclerotiorum. One derivative displayed an EC50 value of 0.51 μg/mL, which was comparable to the commercial fungicide Carbendazim (EC50 = 0.57 μg/mL). mdpi.com Furthermore, a series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were evaluated, with two compounds in particular exhibiting the best antifungal activity. rsc.org Some 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines also exerted moderate to potent activity against a wide variety of dermatophytes and yeast. nih.gov

Table 2: Antifungal Activity of Selected Phenyl(1,3-thiazol-5-yl)methanol Derivatives

| Compound Class | Fungal Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Bisthiazolyl hydrazone | A. fumigatus | 0.03 µg/mL | nih.gov |

| Phenylthiazole-1,3,4-thiadiazole thione | S. sclerotiorum | 0.51 µg/mL | mdpi.com |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | C. albicans | MIC < 4 µg/mL | nih.gov |

Antiviral and Anti-HIV Research

The thiazole scaffold is present in several antiviral drugs, and research continues to explore new derivatives for this purpose. nih.gov A series of N-[2-(substituted phenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides were synthesized and evaluated for their anti-HIV activity. researchgate.net Tested in MT-4 cells infected with HIV-1 (strain IIIB) and HIV-2 (strain ROD), most of the compounds showed good activity against HIV-1. researchgate.net One compound, in particular, exhibited the highest in vitro activity and selectivity against HIV-1, with an EC50 of 0.26 ± 0.08 µM. researchgate.net

Another study on novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives showed that selected compounds had considerable activity against a wide range of viruses, including various Herpes simplex viruses, Human Coronavirus (229E), and Influenza A and B viruses. nih.gov However, the anti-HIV activity for the tested compounds was low. nih.gov Phenyl ethyl thiourea (B124793) (PET) derivatives containing a thiazole ring have also been investigated, though preliminary results indicated low anti-HIV activity. researchgate.net

Table 3: Anti-HIV Activity of Selected Thiazole Derivatives

| Compound Class | Virus Strain | Activity (EC50) | Reference |

|---|---|---|---|

| N-[2-(...)-4-oxo-1,3-thiazolidin-3-yl]benzamide | HIV-1 (IIIB) | 0.26 ± 0.08 µM | researchgate.net |

| Phenyl ethyl thiourea (PET) derivative (2-Cl) | HIV-1 (IIIB) | 67.05 µM | researchgate.net |

Mechanisms of Antimicrobial Action (e.g., inhibition of specific enzymes, membrane disruption)

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For thiazole derivatives, several mechanisms have been proposed. One study suggested that the antibacterial activity of 2-phenylacetamido-thiazole derivatives stemmed from the inhibition of E. coli KAS III (ecKAS III), a key enzyme in bacterial fatty acid synthesis. The most active derivative showed the highest inhibitory activity with an IC50 value of 5.3 μM. nih.gov

Another proposed mechanism for a different class of thiazole derivatives is the inhibition of the MurB enzyme in E. coli, which is involved in peptidoglycan biosynthesis. nih.gov For antifungal action, the inhibition of 14α-lanosterol demethylase, an essential enzyme in fungal cell membrane synthesis, has been suggested as a probable mechanism. nih.gov

Some N-(thiazol-2-yl)benzenesulfonamide derivatives, when complexed with octaarginine, were found to create pores in the bacterial cell membrane, leading to faster killing of bacterial cells. rsc.org The antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine has been shown to induce oxidative damage in Candida albicans. nih.gov Additionally, for a series of substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives, the potent inhibition of S. aureus DNA Gyrase enzyme was identified as a possible mechanism of antibacterial action. nih.gov

Anticancer Research

Thiazole-containing compounds, such as the approved drug Dasatinib, have demonstrated significant antitumor activity, encouraging further research into new derivatives. nih.govnih.gov

In Vitro Cytostatic and Cytotoxic Activity against Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxic effects of phenylthiazole derivatives against various cancer cell lines. A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs, which possess a phenyl group, were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values of ≤ 10 µM. nih.gov These derivatives showed better growth inhibitory profiles than the reference drug cisplatin. nih.gov The compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov The mechanism of action for these compounds was found to be the induction of late-stage apoptosis in cancer cells. nih.gov

In another study, new triazol-linked spiroindolinequinazolinone and thiazol-oxindole conjugates were synthesized. nih.gov While many of the thiazole-oxindole conjugates were inactive, one intermediate compound with a 4-methoxy group on the phenyl ring of the triazole moiety showed good activity. nih.gov

It is important to note that not all thiazole derivatives exhibit anticancer properties. A series of N-[2-(substituted phenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides, which showed anti-HIV activity, did not display significant anticancer effects on A549 (lung carcinoma) and L929 (fibrosarcoma) cell lines. researchgate.net

Table 4: In Vitro Cytotoxic Activity of Selected Phenyl-Thiazole Related Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-(trifluoromethyl)phenylthiourea analog | Colon (SW620) | 1.5 - 8.9 µM | nih.gov |

| 3-(trifluoromethyl)phenylthiourea analog | Prostate (PC3) | ≤ 10 µM | nih.gov |

| 3-(trifluoromethyl)phenylthiourea analog | Leukemia (K-562) | ≤ 10 µM | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms

Derivatives of Phenyl(1,3-thiazol-5-yl)methanol have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.

One area of focus has been on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives. These compounds have been shown to be highly potent inhibitors of CDKs. For instance, substituting the C5-position of the pyrimidine (B1678525) ring with a carbonitrile group can lead to compounds with significant pan-CDK inhibitory activity. Research has also demonstrated that modifications to the aniline (B41778) moiety of these derivatives can enhance selectivity for specific CDKs. A notable example is a compound that exhibits over 80-fold selectivity for CDK9 over CDK2, with an IC₅₀ value of 7 nM for CDK9. acs.org This selectivity is crucial as it can lead to more targeted therapies with potentially fewer side effects. The inhibition of CDK9 is particularly relevant as it plays a role in regulating transcription, and its inhibition can selectively target the expression of anti-apoptotic proteins that are highly demanded by cancer cells for their survival. acs.org

| Compound ID | R' | R | CDK9 (IC₅₀ nM) | CDK1 (IC₅₀ nM) | CDK2 (IC₅₀ nM) | CDK7 (IC₅₀ nM) | HCT-116 GI₅₀ (nM) |

| Ia | H | m-NO₂ | 2 | 1 | 6 | 130 | 90 |

| 12a | CN | m-NO₂ | 2 | 1 | 4 | 140 | 40 |

| 12b | OH | m-NO₂ | 310 | 230 | >1000 | >1000 | 2300 |

| 12u | CN | m-(1,4-diazepan-1-yl)ethanone | 7 | 180 | 580 | >1000 | 420 |

Data sourced from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines. acs.org

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Derivatives of Phenyl(1,3-thiazol-5-yl)methanol have demonstrated the ability to trigger apoptotic pathways in cancer cells.

Studies on 1,3-thiazole incorporated phthalimide (B116566) derivatives have shown their cytotoxic effects on various cancer cell lines, including MCF-7, MDA-MB-468, and PC-12. The cytotoxic activity of these compounds is linked to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further investigation into the molecular mechanisms revealed that these compounds induce apoptosis through the intrinsic pathway. This is supported by the upregulation of the pro-apoptotic marker Bax and the downregulation of the anti-apoptotic marker Bcl-2. nih.gov

Similarly, research on certain bis-thiazole derivatives has demonstrated their ability to induce apoptosis in cancer cell lines. frontiersin.org Treatment with these compounds led to an increase in the expression of pro-apoptotic genes like bax and a decrease in the expression of the anti-apoptotic gene Bcl-2, indicating the activation of the mitochondrial-dependent apoptotic pathway. frontiersin.org

| Cell Line | Compound | IC₅₀ (µM) | Apoptotic Mechanism |

| MCF-7 | Compound 5b (a 1,3-thiazole phthalimide derivative) | 0.2 ± 0.01 | Intrinsic pathway, increased caspase-3 activity, DNA fragmentation. nih.gov |

| MDA-MB-468 | Compound 5k (a 1,3-thiazole phthalimide derivative) | 0.6 ± 0.04 | Intrinsic pathway, increased caspase-3 activity, DNA fragmentation. nih.gov |

| PC-12 | Compound 5g (a 1,3-thiazole phthalimide derivative) | 0.43 ± 0.06 | Intrinsic pathway, increased caspase-3 activity, DNA fragmentation. nih.gov |

| KF-28 (ovarian cancer) | Compound 5f (a bis-thiazole derivative) | 6 nM | Upregulation of Bax, downregulation of Bcl-2. frontiersin.org |

Inhibition of Growth Factors or Signaling Pathways

The aberrant activation of growth factor signaling pathways is a common driver of cancer cell proliferation and survival. Derivatives of Phenyl(1,3-thiazol-5-yl)methanol have been shown to interfere with these critical pathways.

One of the key signaling cascades implicated in cancer is the PI3K/Akt pathway. Research on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has demonstrated their ability to inhibit this pathway. One particular compound from this series exhibited potent activity against the K562 human chronic myeloid leukemia cell line with an IC₅₀ of 0.038 μM. nih.gov Its mechanism of action involves a significant reduction in the phosphorylation of proteins within the PI3K/Akt signaling pathway. nih.gov Furthermore, 5-phenylthiazol-2-amine (B1207395) derivatives have been identified as inhibitors of the PI3K/AKT axis, highlighting the recurring theme of this scaffold in targeting this crucial cancer-related pathway. researchgate.net

Anti-inflammatory and Analgesic Research

Chronic inflammation is a key component of many diseases. Derivatives of Phenyl(1,3-thiazol-5-yl)methanol have been investigated for their potential to modulate inflammatory responses.

A significant focus of this research has been the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). TNF-α is a central mediator of inflammation. Studies on novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, which can be considered structurally related to the broader class of phenyl-heterocycle compounds, have shown their capacity to inhibit TNF-α production in cultured macrophages. nih.govplos.org Two such derivatives demonstrated the ability to suppress in vivo TNF-α levels by 57.3% and 55.8%, respectively, which correlated with their anti-inflammatory and antinociceptive properties. nih.gov The inhibition of TNF-α production is often linked to the modulation of the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade in the inflammatory process. plos.org

Antioxidant Activity Research

Reactive oxygen species (ROS) and other free radicals can cause cellular damage and contribute to various diseases. The ability of chemical compounds to scavenge these free radicals is a measure of their antioxidant potential. The antioxidant activity of various heterocyclic compounds, including those with thiazole scaffolds, has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable free radical results in a measurable color change. The concentration of the compound required to scavenge 50% of the free radicals (IC₅₀) is a common metric of antioxidant activity, with lower values indicating higher potency. While specific data for Phenyl(1,3-thiazol-5-yl)methanol is not extensively available, studies on related phenolic thiazoles have demonstrated significant radical scavenging properties. For instance, certain phenolic thiazole derivatives have shown lower IC₅₀ values in the ABTS assay than the standard antioxidant ascorbic acid. nih.gov The antioxidant capacity of these compounds is often attributed to the presence of phenolic hydroxyl groups.

| Assay | Compound Type | IC₅₀ (µg/mL) | Reference |

| DPPH | Phenolic Thiazole Derivative (5a) | 16.52 | nih.gov |

| DPPH | Phenolic Thiazole Derivative (5b) | 50.34 | nih.gov |

| ABTS | Phenolic Thiazole Derivative (5a) | 1.84 | nih.gov |

| ABTS | Phenolic Thiazole Derivative (5b) | 2.15 | nih.gov |

| ABTS | Ascorbic Acid (Standard) | 3.54 | nih.gov |

Mechanisms of Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases. nih.gov Phenyl(1,3-thiazol-5-yl)methanol derivatives have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals.

Research into phenolic thiazoles, which share structural similarities, has shown that these compounds can effectively neutralize radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The antioxidant capacity is often attributed to the presence of hydroxyl groups on the phenyl ring, which can donate a hydrogen atom to stabilize free radicals. nih.gov Furthermore, certain derivatives have exhibited metal-chelating properties, which can prevent the generation of ROS catalyzed by metal ions. For instance, some phenolic thiazoles have shown good chelating activity towards copper ions (Cu²⁺). nih.gov

Studies on related benzothiazole (B30560) derivatives have also highlighted their potent antioxidant effects. For example, a compound with a catechol group demonstrated strong scavenging activity against both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. mdpi.com This particular derivative was also found to reduce intracellular ROS levels, suggesting a direct role in mitigating oxidative stress within a cellular environment. mdpi.com The mechanism involves not only direct radical scavenging but also the potential to suppress the expression of proteins and genes related to oxidative processes. mdpi.com

Enzyme Inhibition Studies

The structural versatility of phenyl(1,3-thiazol-5-yl)methanol derivatives makes them promising candidates for enzyme inhibition, a key strategy in drug discovery.

Alkaline phosphatase (ALP) is a metalloenzyme involved in various physiological processes, and its inhibition is a target for certain therapeutic interventions. Studies on pyrazolo-oxothiazolidine derivatives, which incorporate a thiazole-like structure, have revealed significant inhibitory activity against ALP. nih.gov One particular derivative, compound 7g, exhibited exceptionally potent inhibition with an IC₅₀ value of 0.045 µM, which is substantially more active than the standard inhibitor, monopotassium phosphate. nih.gov

Kinetic analysis of this potent inhibitor indicated a non-competitive mode of inhibition, suggesting that it binds to a site on the enzyme different from the active site. nih.gov Structure-activity relationship studies have shown that the presence of electron-donating groups, such as methoxy (B1213986) and benzyloxy, on the phenyl ring enhances the inhibitory activity. nih.gov This suggests that electron-rich phenyl rings are favorable for binding to and inhibiting alkaline phosphatase. nih.gov

Table 1: Alkaline Phosphatase Inhibition by Pyrazolo-Oxothiazolidine Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type | Key Structural Feature |

|---|---|---|---|

| Compound 7g | 0.045 ± 0.004 | Non-competitive | Electron-rich benzyloxy group on phenyl ring |

| Monopotassium Phosphate (Standard) | 5.242 ± 0.472 | - | - |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary approach for developing skin-whitening agents and treating hyperpigmentation disorders. nih.govmdpi.com Phenyl(1,3-thiazol-5-yl)methanol and its derivatives have been investigated for their anti-tyrosinase potential.

A series of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives, which are structurally related to the target compound, were synthesized and evaluated for tyrosinase inhibitory activity. nih.gov Several of these derivatives demonstrated stronger inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid. nih.gov Notably, a derivative with a 2,4-dihydroxyphenyl moiety, PDTM3, showed the most potent inhibitory effect with an IC₅₀ value of 13.94 µM. nih.gov

Kinetic studies revealed that PDTM3 acts as a competitive inhibitor, indicating that it binds directly to the active site of the tyrosinase enzyme. nih.gov Cell-based assays using B16F10 melanoma cells confirmed that this compound effectively reduces melanin production and cellular tyrosinase activity without causing cytotoxicity. nih.gov This highlights the potential of these derivatives as effective and safe antimelanogenic agents.

Table 2: Tyrosinase Inhibition by (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type | Key Structural Feature |

|---|---|---|---|

| PDTM3 | 13.94 ± 1.76 | Competitive | 2,4-dihydroxyphenyl moiety |

| Kojic Acid (Standard) | 18.86 ± 2.14 | Competitive | - |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. While direct studies on phenyl(1,3-thiazol-5-yl)methanol are limited, research on related thiazole and benzothiazole derivatives has shown promising results.

For instance, certain 5-benzyl-1,3,4-thiadiazole derivatives have been synthesized and tested for their AChE inhibitory activity. researchgate.net One such compound, 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole, displayed moderate AChE inhibition with an IC₅₀ value of 33.16 µM. researchgate.net Molecular docking studies suggested that this compound interacts with the catalytic active site of AChE. researchgate.net

Furthermore, a series of novel N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) acetamide (B32628) derivatives were designed as multifunctional agents for Alzheimer's disease. nih.gov Several of these compounds exhibited dual inhibitory activity against both AChE and BChE. nih.gov The presence of electron-withdrawing groups on the phenyl ring was found to be favorable for this inhibitory activity. nih.gov

Table 3: Acetylcholinesterase Inhibition by Related Thiazole Derivatives

| Compound Class | Example Compound | IC₅₀ (µM) for AChE | Key Structural Feature |

|---|---|---|---|

| 5-Benzyl-1,3,4-thiadiazoles | 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | 33.16 | Bromophenylmethyl group |

| Phthalimide Derivatives | Compound 4g | 1.1 ± 0.25 | Ortho-nitro group on phenyl ring |

Other Pharmacological Research Areas

The therapeutic potential of phenyl(1,3-thiazol-5-yl)methanol derivatives extends beyond the activities mentioned above. The thiazole nucleus is a versatile scaffold found in numerous biologically active compounds. mdpi.comfabad.org.tr

Derivatives of thiazole have been investigated for a wide range of pharmacological effects, including:

Antimicrobial Activity: Thiazole derivatives have shown significant antibacterial and antifungal properties. nih.gov

Anticancer Properties: Some derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells. researchgate.net

Anti-inflammatory and Analgesic Effects: Compounds containing a 1,2,4-triazole (B32235) scaffold, often synthesized from thiazole precursors, have shown analgesic and anti-inflammatory actions. nih.gov

Anticonvulsant Activity: Certain thiazole derivatives have exhibited anticonvulsant effects in preclinical models. mdpi.com

This broad spectrum of activity underscores the importance of the phenyl(1,3-thiazol-5-yl)methanol scaffold in the ongoing search for new and effective therapeutic agents.

Antipyretic Properties

Research into the antipyretic (fever-reducing) activities of thiazole derivatives has indicated their potential in modulating febrile responses. While specific studies on Phenyl(1,3-thiazol-5-yl)methanol derivatives are not extensively detailed in the available literature, the broader class of thiazole-containing compounds has been noted for its antipyretic effects. nih.govnih.gov The mechanism of action is often linked to the inhibition of inflammatory pathways that lead to the production of fever-inducing molecules in the body. For instance, some pyrazolone (B3327878) derivatives, which share structural similarities with certain heterocyclic compounds, have demonstrated significant antipyretic activity, suggesting that related heterocyclic structures like thiazoles may operate through similar mechanisms. nih.gov

Antihypertensive Research

The potential of thiazole derivatives as antihypertensive agents has been an area of active investigation. Studies have shown that certain thiazole and thiadiazole derivatives can exert a blood pressure-lowering effect. nih.govnih.gov For example, a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles were synthesized and screened for their antihypertensive activity, with some compounds demonstrating a direct relaxant effect on vascular smooth muscle.

In one study, novel thiazole derivatives incorporating a pyrazole (B372694) moiety were synthesized and evaluated for their antihypertensive α-blocking activity. Several of these compounds exhibited good activity with low toxicity when compared to the standard drug, Minoxidil. wjpmr.com The research highlighted that the structural combination of thiazole and pyrazole rings could lead to potent antihypertensive agents. Another study focused on 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines, which also showed significant antihypertensive effects in animal models.

| Derivative Type | Observed Activity | Potential Mechanism |

| Thiazole derivatives with pyrazole moiety | Good antihypertensive α-blocking activity wjpmr.com | α-adrenergic blockade wjpmr.com |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | Hypotensive action | Vasodilator effect uni.lu |

| 1-(2-Thiazolyl)-3,5-disubstituted-2-pyrazolines | Significant antihypertensive activity | Not specified |

| Polyphenol-rich fraction of Thymelaea hirsuta L. | Antihypertensive activity in NO-deficient rats nih.gov | Likely due to polyphenol content nih.gov |

Antidiabetic Research

Thiazole-containing compounds have been extensively studied for their antidiabetic properties. The thiazolidinedione class of drugs, for instance, are well-known for their use in the management of type 2 diabetes. Research on various thiazole derivatives has revealed their potential to influence glucose metabolism through different mechanisms.

Studies on 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones have shown their potential as antidiabetic agents, with some compounds exhibiting excellent anti-glycation and antioxidant activities. researchgate.net Another area of research involves the synthesis of 2-((benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole derivatives, which have demonstrated significant hypoglycemic activity in alloxan-induced diabetic models. biomedpharmajournal.org Furthermore, sulfonamide-1,3,5-triazine–thiazole hybrids have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. mdpi.com

| Derivative Type | Key Findings |

| 2-(2-Arylidenehydrazinyl)thiazol-4(5H)-ones | Showed excellent anti-glycation and antioxidant potential. researchgate.net |

| 2-((Benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole derivatives | Demonstrated significant hypoglycemic activity in animal models. biomedpharmajournal.org |

| Sulfonamide-1,3,5-triazine–thiazole hybrids | Acted as potent inhibitors of DPP-4, showing a dose-dependent decrease in blood glucose levels. mdpi.com |

| 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives | Exhibited prominent antioxidant and antidiabetic activity in streptozotocin-induced models. japsonline.com |

| Thiazolidinedione Derivatives | Showed potent anti-hyperglycemic effects and α-amylase inhibition. mdpi.com |

Antiprotozoal and Anthelmintic Research

The development of new antiprotozoal and anthelmintic agents is crucial to combat parasitic infections. Thiazole derivatives have emerged as a promising class of compounds in this area. nih.gov

Research on 2-amino substituted 4-phenyl thiazole derivatives has demonstrated significant anthelmintic activity against the earthworm Pheretima posthuma, with some compounds showing potency comparable to the standard drug Mebendazole. These studies often employ in silico methods like molecular docking to predict the interaction of these derivatives with biological targets such as β-tubulin. Another study on novel 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline (B50416) derivatives also reported good anthelmintic activity for some of the synthesized compounds. mdpi.com

In the realm of antiprotozoal research, while specific studies on Phenyl(1,3-thiazol-5-yl)methanol are scarce, related heterocyclic compounds have shown promise. For example, a series of 2-phenyl-2H-indazole derivatives displayed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.

| Derivative Type | Organism/Target | Observed Activity |

| 2-Amino substituted 4-phenyl thiazole derivatives | Pheretima posthuma | Significant anthelmintic activity, some potent. |

| 6,7,8,9-Tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline derivatives | Not specified | Good anthelmintic activity. mdpi.com |

| 3-(3-Pyridyl)-oxazolidinone-5-methyl ester derivatives | Pheretima posthuma | Significant paralysis effect on earthworms. researchgate.net |

| 2-Phenyl-2H-indazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | Potent antiprotozoal activity. |

Research into Antiallergic and Anticonvulsant Properties

The investigation of thiazole derivatives has extended to their potential effects on the central nervous system and allergic responses. While direct research on the antiallergic properties of Phenyl(1,3-thiazol-5-yl)methanol derivatives is limited, the broader class of thiazoles has been associated with antiallergic activity.

In contrast, the anticonvulsant properties of thiazole-containing compounds are more extensively documented. Several studies have explored the synthesis and evaluation of new thiazole derivatives for their ability to protect against seizures. For instance, a series of 6-(substituted-phenyl)thiazolo[3,2-b] wjpmr.comtriazole derivatives were synthesized and tested, with some compounds showing selective protection against maximal electroshock (MES)-induced seizures. nih.gov Another study focused on thiazole-bearing 4-thiazolidinones, which demonstrated excellent anticonvulsant activity in both pentylenetetrazole (PTZ)-induced seizure and MES tests. The mechanism of action for some of these compounds is thought to involve the modulation of ion channels or enhancement of GABAergic neurotransmission. nih.gov

| Derivative Type | Seizure Model | Key Findings |

| 6-(Substituted-phenyl)thiazolo[3,2-b] wjpmr.comtriazole derivatives | MES, PTZ | Some compounds showed selective protection against MES seizures. nih.gov |

| 2,5-Disubstituted-1,3,4-thiadiazole derivatives | PTZ | Bromo-substituted compounds showed significant protection against PTZ-induced convulsions. |

| Thiazole-bearing 4-thiazolidinones | PTZ, MES | Exhibited excellent anticonvulsant activity in both models. |